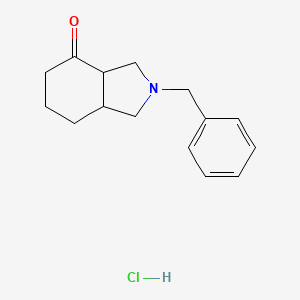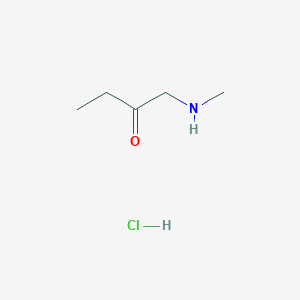![molecular formula C16H17ClN2 B1486328 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 1019580-89-2](/img/structure/B1486328.png)
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine
説明
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C16H17ClN2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Indole derivatives
, which share a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
A compound named “3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole” has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .
Another compound, “1-Methyl-1,2,3,4-tetrahydroisoquinoline”, unlike several other tetrahydroisoquinolines, displays neuroprotective properties .
生化学分析
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species (ROS) levels and boosting the glutathione system, thereby providing neuroprotective effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering ROS levels and increasing the levels of reduced glutathione . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It binds to enzymes like glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Additionally, it may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained neuroprotective effects in in vitro studies . Long-term exposure to this compound has been associated with consistent reduction in oxidative stress and maintenance of cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and neuroprotection. It interacts with enzymes like glutathione peroxidase and catalase, which are crucial for maintaining redox balance in cells . These interactions help in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, contributing to its overall efficacy .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications may direct it to particular organelles, enhancing its activity and function .
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-14-5-3-12(4-6-14)11-19-9-1-2-13-10-15(18)7-8-16(13)19/h3-8,10H,1-2,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZBESOBSHFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)











